- Discovery of new C3aR ligands. Amino-piperidine derivativesBioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3262-3265,
Cas no 944997-60-8 (C3a receptor agonist 1)

C3a receptor agonist 1 structure
Productnaam:C3a receptor agonist 1
C3a receptor agonist 1 Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide
- 2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide
- α-Cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]benzeneacetamide (ACI)
- C3a receptor agonist 1
- a-cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]-benzeneacetamide
- GTPL11252
- 944997-60-8
- compound 7 [PMID: 17459702]
- HY-128132
- BDBM50423085
- SCHEMBL14335900
- F87576
- CS-0095343
- AKOS028114559
- Complement 3a Receptor Agonist
- DA-61979
- C3A Receptor Agonist, >=98% (HPLC), solid
- CHEMBL535625
- CHEMBL390036
- MS-27755
- C3A Receptor Agonist
- 2-cyclohexyl-2-phenyl-N-(1-(3-(pyridin-3-yl)propanoyl)piperidin-4-yl)acetamide
- DTXSID90659061
-
- Inchi: 1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32)
- InChI-sleutel: RMFOYNMWESQGBZ-UHFFFAOYSA-N
- LACHT: O=C(CCC1C=CC=NC=1)N1CCC(NC(C(C2CCCCC2)C2C=CC=CC=2)=O)CC1
Berekende eigenschappen
- Exacte massa: 433.273
- Monoisotopische massa: 433.273
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 7
- Complexiteit: 590
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 62.3A^2
- XLogP3: 4.8
C3a receptor agonist 1 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C913172-1mg |
C3a Receptor Agonist |
944997-60-8 | 98% | 1mg |
¥2,231.10 | 2022-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70408-1mg |
C3a Receptor Agonist |
944997-60-8 | 98% | 1mg |
¥1396.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70408-5mg |
C3a Receptor Agonist |
944997-60-8 | 98% | 5mg |
¥6069.00 | 2022-04-26 | |
MedChemExpress | HY-128132-5mg |
C3a receptor agonist 1 |
944997-60-8 | 98.04% | 5mg |
¥4500 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214644A-5 mg |
C3A Receptor Agonist, |
944997-60-8 | ≥98% | 5mg |
¥4,813.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214644-1 mg |
C3A Receptor Agonist, |
944997-60-8 | ≥98% | 1mg |
¥1,203.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214644-1mg |
C3A Receptor Agonist, |
944997-60-8 | ≥98% | 1mg |
¥1203.00 | 2023-09-05 | |
1PlusChem | 1P005X36-5mg |
C3a Receptor Agonist |
944997-60-8 | 95% | 5mg |
$258.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214644A-5mg |
C3A Receptor Agonist, |
944997-60-8 | ≥98% | 5mg |
¥4813.00 | 2023-09-05 | |
A2B Chem LLC | AC75362-25mg |
C3A Receptor Agonist |
944997-60-8 | ≥98% | 25mg |
$1047.00 | 2024-04-19 |
C3a receptor agonist 1 Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide
Referentie
C3a receptor agonist 1 Raw materials
C3a receptor agonist 1 Preparation Products
C3a receptor agonist 1 Gerelateerde literatuur
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
944997-60-8 (C3a receptor agonist 1) Gerelateerde producten
- 899758-83-9(N-(2-{(4-fluorophenyl)methylsulfamoyl}ethyl)benzamide)
- 1361734-64-6(4-Cyano-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1249449-47-5(2-Amino-5-ethoxy-4-fluorobenzoic acid)
- 2219368-89-3(7-azaspiro4.5decane-6,9-dione)
- 62609-34-1(bicyclo[4.1.0]heptane-1-carbaldehyde)
- 69847-45-6(L-Tyrosine Disodium Salt)
- 2138072-93-0(3-(4-Fluoropiperidin-1-yl)-4-methylcyclohexan-1-ol)
- 2416229-60-0(Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate)
- 1256788-10-9(6-Methoxy-4-methylpyridine-2-carbaldehyde)
- 921811-95-2(3,4-dimethoxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)
Aanbevolen leveranciers
atkchemica
(CAS:944997-60-8)C3a receptor agonist 1

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:944997-60-8)C3a receptor agonist 1

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:1mg/5mg/10mg/25mg
Prijs ($):169.0/514.0/747.0/1153.0